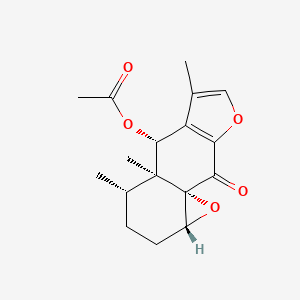![molecular formula C14H10O8-2 B14090386 4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate CAS No. 88066-33-5](/img/structure/B14090386.png)
4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester is a complex organic compound with the molecular formula C14H12O8. This compound is known for its unique structure, which includes three carboxylic acid groups attached to a benzene ring and an ester group derived from 1-oxo-2-propenyl. It is commonly used in various industrial and research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester typically involves the esterification of 1,2,4-Benzenetricarboxylic acid with 2-hydroxyethyl acrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality and efficiency.
化学反応の分析
Types of Reactions
1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various ester derivatives depending on the nucleophile used.
科学的研究の応用
1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the formulation of prodrugs.
Industry: Utilized in the production of resins, coatings, and adhesives due to its excellent chemical stability and reactivity.
作用機序
The mechanism of action of 1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
1,2,4-Benzenetricarboxylic acid: Similar structure but lacks the ester group, making it less reactive in certain chemical reactions.
1,2,4,5-Benzenetetracarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and applications.
Trimellitic anhydride: An anhydride derivative of 1,2,4-Benzenetricarboxylic acid, used in the production of polyimides and other high-performance polymers.
Uniqueness
1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester is unique due to its ester functionality, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
88066-33-5 |
|---|---|
分子式 |
C14H10O8-2 |
分子量 |
306.22 g/mol |
IUPAC名 |
4-(2-prop-2-enoyloxyethoxycarbonyl)phthalate |
InChI |
InChI=1S/C14H12O8/c1-2-11(15)21-5-6-22-14(20)8-3-4-9(12(16)17)10(7-8)13(18)19/h2-4,7H,1,5-6H2,(H,16,17)(H,18,19)/p-2 |
InChIキー |
DOGUBQQBFMXVII-UHFFFAOYSA-L |
正規SMILES |
C=CC(=O)OCCOC(=O)C1=CC(=C(C=C1)C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14090306.png)
![7-(Azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14090314.png)
![1-(3,4-Diethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090317.png)



![(Z)-6,8'7,3'-Diligustilide;3-Butylidene-3,4,5,5a,6,6',7',7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1'(3'H)-isobenzofuran]-1,3'-dione](/img/structure/B14090351.png)


![1-(4-Methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090390.png)
![[(4E,10E)-13,20-dihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(22),4,10,18,20-pentaen-9-yl] carbamate](/img/structure/B14090392.png)
![7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090398.png)
![Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090401.png)

